4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine
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Overview
Description
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a phenyl ring bearing a methylpyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Methylpyrazol Group: The methylpyrazol group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with the phenyl ring under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyridazine: Similar structure but with a pyridazine ring instead of a pyrimidine ring.
Uniqueness
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine is unique due to its specific substitution pattern and the presence of both a methoxy group and a methylpyrazol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-7-6-13(18-19)11-4-3-5-12(8-11)14-9-15(20-2)17-10-16-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJXPBIKDRUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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